3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17630663
Molecular Formula: C7H9NO4
Molecular Weight: 171.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO4 |
|---|---|
| Molecular Weight | 171.15 g/mol |
| IUPAC Name | 3-(methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H9NO4/c1-4-6(7(9)10)5(3-11-2)8-12-4/h3H2,1-2H3,(H,9,10) |
| Standard InChI Key | PDRZIJDDPYLZGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)COC)C(=O)O |
Introduction
3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is an organic compound featuring an oxazole ring, a methoxymethyl group, and a carboxylic acid functional group. Its molecular formula is C₈H₉NO₃, with a molecular weight of approximately 167.16 g/mol. The presence of the oxazole ring contributes to its heterocyclic nature, while the carboxylic acid group enhances its acidity and potential for various chemical interactions.
Synthesis Methods
The synthesis of 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods, although specific detailed procedures are not widely documented in the available literature. Generally, compounds with similar structures are synthesized using reactions that involve the formation of the oxazole ring followed by the introduction of the methoxymethyl and carboxylic acid groups.
Structural Features and Similar Compounds
This compound shares structural similarities with other oxazole and isoxazole derivatives. Some notable similar compounds include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid | Isoxazole ring with a carboxylic acid group | Known for its role in pharmaceuticals |
| 3-Methoxyphenyl-5-methylisoxazole-4-carboxylic acid | Contains a methoxyphenyl group | Exhibits enhanced biological activity |
| 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid | Methoxymethyl group on the isoxazole ring | Potentially greater solubility due to the methoxy group |
These compounds highlight the uniqueness of 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid through its specific functional groups and structural configuration, which may influence its reactivity and biological activity compared to others in its class.
Biological and Chemical Interactions
Interaction studies involving compounds with similar structures focus on their reactivity with biological targets and other chemical entities. These studies help elucidate potential mechanisms of action in biological systems and identify possible interactions with enzymes or receptors that could inform therapeutic applications. For instance, derivatives of oxazole and isoxazole have shown immunosuppressive and other biological activities, suggesting potential applications in pharmaceuticals .
Applications and Future Research Directions
While specific applications of 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid are not well-documented, compounds with similar structures have been explored for their potential in pharmaceuticals and biological research. Future studies could focus on synthesizing this compound and evaluating its biological activity, particularly in areas where oxazole derivatives have shown promise, such as immunosuppression or enzyme inhibition.
Note:
Due to the lack of specific information on 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid in the provided sources, this article focuses on general aspects of similar compounds and suggests directions for future research.
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